molecular formula C17H17Cl2FN2 B5753760 1-(2,6-dichlorobenzyl)-4-(2-fluorophenyl)piperazine

1-(2,6-dichlorobenzyl)-4-(2-fluorophenyl)piperazine

Katalognummer B5753760
Molekulargewicht: 339.2 g/mol
InChI-Schlüssel: LALYSHNFSQNFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-dichlorobenzyl)-4-(2-fluorophenyl)piperazine, commonly known as DFDB, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.

Wirkmechanismus

The mechanism of action of DFDB is not fully understood, but it is believed to involve the modulation of serotonin receptors and other neurotransmitter systems in the brain. DFDB has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and sleep. DFDB has also been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to a reduction in depressive and anxiety-like behaviors.
Biochemical and Physiological Effects
DFDB has been shown to have various biochemical and physiological effects in animal models and in vitro studies. DFDB has been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to a reduction in depressive and anxiety-like behaviors. DFDB has also been shown to have potent antitumor and anti-inflammatory effects in vitro and in vivo, and it has been shown to inhibit the growth of various pathogenic bacteria and viruses.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DFDB in lab experiments include its high potency and selectivity for serotonin receptors, its potential as a drug candidate for the treatment of various diseases, and its ability to modulate various neurotransmitter systems in the brain. The limitations of using DFDB in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and its high cost of synthesis.

Zukünftige Richtungen

There are several future directions for the research on DFDB. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. Another direction is to develop new and more efficient synthesis methods for DFDB, in order to reduce its cost and increase its availability for research and clinical use. Finally, further studies are needed to investigate the safety and toxicity of DFDB, in order to ensure its potential as a safe and effective drug candidate for the treatment of various diseases.

Synthesemethoden

DFDB can be synthesized by reacting 2,6-dichlorobenzyl chloride with 2-fluorophenylpiperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of DFDB as the final product.

Wissenschaftliche Forschungsanwendungen

DFDB has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, DFDB has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. DFDB has also been studied for its potential anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In psychiatry, DFDB has been studied for its potential antidepressant and anxiolytic effects. In animal models of depression and anxiety, DFDB has been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to a reduction in depressive and anxiety-like behaviors.
In pharmacology, DFDB has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. DFDB has been shown to have potent antitumor and anti-inflammatory effects in vitro and in vivo, and it has also been shown to inhibit the growth of various pathogenic bacteria and viruses.

Eigenschaften

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2/c18-14-4-3-5-15(19)13(14)12-21-8-10-22(11-9-21)17-7-2-1-6-16(17)20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALYSHNFSQNFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.